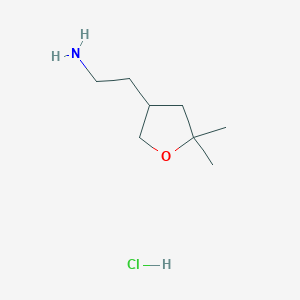

2-(5,5-Dimethyloxolan-3-yl)ethanamine;hydrochloride

Description

2-(5,5-Dimethyloxolan-3-yl)ethanamine hydrochloride is a synthetic amine derivative characterized by a tetrahydrofuran (oxolan) ring substituted with two methyl groups at the 5,5-positions and an ethanamine moiety attached at the 3-position of the ring. The hydrochloride salt enhances its stability and solubility in polar solvents. The cyclic ether scaffold may influence lipophilicity and conformational rigidity, distinguishing it from aromatic or aliphatic amine derivatives .

Properties

IUPAC Name |

2-(5,5-dimethyloxolan-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-8(2)5-7(3-4-9)6-10-8;/h7H,3-6,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJUHSCZHUTIBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CO1)CCN)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,5-Dimethyloxolan-3-yl)ethanamine;hydrochloride typically involves the following steps:

Formation of the Oxolane Ring: The initial step involves the formation of the oxolane ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an acid catalyst.

Substitution Reaction: The next step involves the introduction of the ethanamine group through a substitution reaction. This can be done by reacting the oxolane derivative with an amine under controlled conditions.

Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the amine derivative with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 2-(5,5-Dimethyloxolan-3-yl)ethanamine;hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(5,5-Dimethyloxolan-3-yl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The ethanamine group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogenating agents and alkylating agents are often used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

2-(5,5-Dimethyloxolan-3-yl)ethanamine;hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5,5-Dimethyloxolan-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanamine Hydrochloride (CAS 1086265-11-3)

- Structure : Contains a 1,3-dioxolane ring (5-membered diether) with 2,2-dimethyl substituents and an ethanamine group at the 4-position.

- Key Differences : The dioxolane ring introduces two oxygen atoms, increasing polarity compared to the single-oxygen oxolan ring in the target compound. The substituent positions (2,2-dimethyl vs. 5,5-dimethyl) also alter steric and electronic properties.

- Implications : Higher polarity may improve aqueous solubility but reduce membrane permeability relative to the target compound .

Aromatic and Heterocyclic Ethanamine Derivatives

2-(1H-Indol-3-yl)ethanamine Hydrochloride (Tryptamine Hydrochloride)

2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine Hydrochloride

- Structure : Chlorinated indole derivative with increased molecular weight (279.59 g/mol) and lipophilicity.

- Applications : Likely optimized for enhanced receptor selectivity due to halogenation, a feature absent in the target compound .

Catecholamine and Phenethylamine Derivatives

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl)

- Structure : Catechol ring with hydroxyl groups and a primary amine.

- Properties: High polarity due to hydroxyl groups, leading to rapid renal clearance.

Allylescaline Hydrochloride

- Structure : Phenethylamine with methoxy and allyloxy substituents.

- Physicochemical Data : Molecular weight 273.8 g/mol; λmax 208 nm (UV). The allyl group introduces steric bulk, contrasting with the target compound’s compact oxolan ring .

Substituted Diphenhydramine Derivatives

Diphenhydramine Hydrochloride

- Structure: Benzhydryl ether linked to dimethylaminoethane.

- Applications : Antihistamine with sedative effects. The benzhydryl group enhances lipophilicity, promoting CNS penetration—a property less likely in the target compound due to its polar ether ring .

Comparative Data Table

Key Findings and Implications

- Structural Influence on Bioactivity : Cyclic ethers (oxolan, dioxolane) modulate lipophilicity and conformation, affecting target engagement. Aromatic systems (indole, catechol) enhance binding via π-interactions but may reduce metabolic stability.

- Synthetic Considerations : Reductive amination (e.g., ) or borohydride reductions () are common methods for ethanamine derivatives, suggesting feasible routes for synthesizing the target compound.

- Therapeutic Potential: The oxolan scaffold’s balance of polarity and rigidity may position the target compound as a candidate for CNS or anti-infective agents, warranting further exploration.

Biological Activity

2-(5,5-Dimethyloxolan-3-yl)ethanamine;hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Understanding its mechanisms of action, biological interactions, and therapeutic applications is crucial for advancing its use in clinical settings.

The chemical formula for 2-(5,5-Dimethyloxolan-3-yl)ethanamine;hydrochloride is C₉H₁₈ClN, and it features a dimethyloxolan moiety that contributes to its unique properties. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can be leveraged in synthetic applications and biological studies .

The mechanism of action involves the compound's interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate the activity of certain receptors or enzymes, leading to various pharmacological effects. The exact pathways remain subjects of ongoing research .

Pharmacological Effects

Research indicates that 2-(5,5-Dimethyloxolan-3-yl)ethanamine;hydrochloride exhibits a range of biological activities:

- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, possibly by modulating neurotransmitter systems.

- Antidepressant Activity : Preliminary data indicate that the compound may influence mood-regulating pathways, making it a candidate for further investigation in treating mood disorders.

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, which could be beneficial in various inflammatory conditions.

Research Findings

Recent findings emphasize the need for comprehensive studies on 2-(5,5-Dimethyloxolan-3-yl)ethanamine;hydrochloride:

| Study Focus | Findings | Implications |

|---|---|---|

| Neuropharmacology | Modulation of neurotransmitter release | Potential use in treating neurodegenerative diseases |

| Toxicology | Low to moderate toxicity in preliminary assays | Further testing required to establish safety profiles |

| Synthesis Applications | Effective building block for organic synthesis | Broad applications in drug development |

Q & A

Q. What are the optimal synthetic routes for 2-(5,5-Dimethyloxolan-3-yl)ethanamine hydrochloride, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves a multi-step process:

- Step 1 : Formation of the 5,5-dimethyloxolan (tetrahydrofuran) ring via acid-catalyzed cyclization of diols or epoxide intermediates.

- Step 2 : Introduction of the ethanamine group at position 3 through nucleophilic substitution or reductive amination.

- Step 3 : Hydrochloride salt formation using HCl in anhydrous conditions.

To optimize purity, use high-performance liquid chromatography (HPLC) with a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% TFA) for final purification. Monitor reaction progress via thin-layer chromatography (TLC) and confirm structural integrity via H/C NMR .

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR (400 MHz, DO) to confirm proton environments (e.g., oxolan ring protons at δ 3.5–4.0 ppm, amine protons at δ 2.5–3.0 ppm).

- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H] peak at m/z ~190).

- X-ray Crystallography : For absolute configuration determination, if single crystals are obtainable.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties and optimize geometries .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., GPCRs or enzymes)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., serotonin receptors) on a CM5 sensor chip. Measure binding kinetics (k/k) in real-time using varying compound concentrations in HBS-EP buffer .

- Molecular Docking : Use AutoDock Vina to model ligand-receptor interactions, focusing on hydrogen bonding and hydrophobic contacts with the oxolan and amine groups. Validate with mutagenesis studies .

Q. What strategies resolve contradictions in reported biological activity across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from in vitro (e.g., IC values) and in vivo studies (e.g., rodent models) to identify trends.

- Structural Analogs Comparison : Compare substituent effects (e.g., 5,5-dimethyl vs. 5-methyl oxolan derivatives) on activity using SAR tables. For example, bulkier substituents may enhance receptor selectivity but reduce solubility .

Q. How does the 5,5-dimethyloxolan moiety influence stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC.

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures.

The dimethyl group likely enhances steric protection of the oxolan ring, reducing hydrolysis rates compared to non-methylated analogs .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Reaction Condition Screening : Test solvents (DMF vs. THF), catalysts (e.g., Pd/C for reductive steps), and temperatures.

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-alkylated byproducts).

- Yield Optimization : A 2024 study achieved 78% yield using microwave-assisted synthesis (100°C, 30 min) vs. traditional reflux (45% yield, 6 hours) .

Comparative Reactivity and Application

Q. How does this compound’s reactivity compare to non-cyclic ethanamine derivatives?

- Methodological Answer :

- Cyclic vs. Acyclic : The oxolan ring constrains conformational flexibility, potentially reducing nucleophilicity of the amine group.

- Substituent Effects : The 5,5-dimethyl group increases lipophilicity (logP ~1.8) compared to unsubstituted oxolan derivatives (logP ~0.5), impacting membrane permeability in cellular assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.